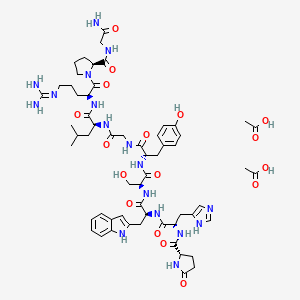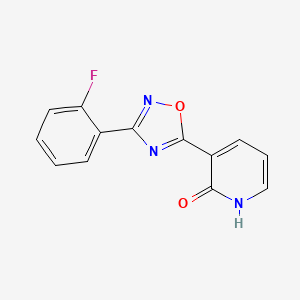
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a heterocyclic compound that features a fluorinated phenyl group, an oxadiazole ring, and a pyridin-2-ol moiety
准备方法
合成路线和反应条件
3-(3-(2-氟苯基)-1,2,4-恶二唑-5-基)吡啶-2-醇的合成通常涉及以下步骤:
恶二唑环的形成: 可以通过在碱(如三乙胺)存在下使2-氟苯甲酰肼与溴化氰反应来实现。
与吡啶-2-醇偶联: 然后使用合适的偶联剂(如EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺))在催化剂(如DMAP (4-二甲基氨基吡啶))存在下将恶二唑中间体与吡啶-2-醇偶联。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,如高效液相色谱 (HPLC)。
化学反应分析
反应类型
3-(3-(2-氟苯基)-1,2,4-恶二唑-5-基)吡啶-2-醇可以发生多种类型的化学反应,包括:
氧化: 吡啶-2-醇部分可以被氧化生成吡啶-2-酮。
还原: 恶二唑环可以在特定条件下被还原生成相应的胺。
取代: 苯环上的氟原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用锂铝氢化物 (LiAlH4) 或在催化剂存在下的氢气 (H2) 等还原剂。
取代: 可以使用甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等亲核试剂。
主要产物
氧化: 吡啶-2-酮衍生物。
还原: 恶二唑环的氨基衍生物。
取代: 根据所用亲核试剂的不同,会有各种取代的苯基衍生物。
科学研究应用
3-(3-(2-氟苯基)-1,2,4-恶二唑-5-基)吡啶-2-醇在科学研究中有多种应用:
化学: 用作合成更复杂的杂环化合物的构建块。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性分子的潜力。
医药: 由于其独特的结构特征和生物活性,被探索为潜在的药物候选物。
工业: 用于开发具有特定电子或光学性能的新材料。
5. 作用机理
3-(3-(2-氟苯基)-1,2,4-恶二唑-5-基)吡啶-2-醇的作用机理涉及其与特定分子靶点和途径的相互作用:
分子靶点: 它可能与参与关键生物过程的酶或受体相互作用。
途径: 该化合物可能调节与细胞生长、凋亡或免疫反应相关的信号通路。
作用机制
The mechanism of action of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
类似化合物
2-氟吡啶: 一种更简单的氟化吡啶衍生物。
1,2,4-恶二唑: 恶二唑环的核结构。
吡啶-2-醇: 羟基化的吡啶部分。
独特性
3-(3-(2-氟苯基)-1,2,4-恶二唑-5-基)吡啶-2-醇的独特性在于其氟化苯基、恶二唑环和吡啶-2-醇部分的组合。这种独特的结构赋予了它特定的化学和生物学特性,而这些特性在更简单的类似物中没有观察到。
属性
分子式 |
C13H8FN3O2 |
|---|---|
分子量 |
257.22 g/mol |
IUPAC 名称 |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)11-16-13(19-17-11)9-5-3-7-15-12(9)18/h1-7H,(H,15,18) |
InChI 键 |
RZIRUMCDXDGDSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CNC3=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


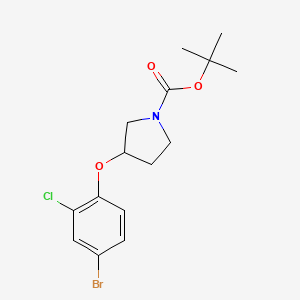
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
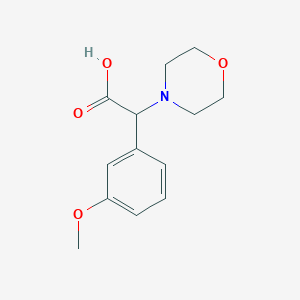

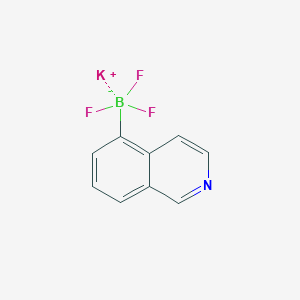
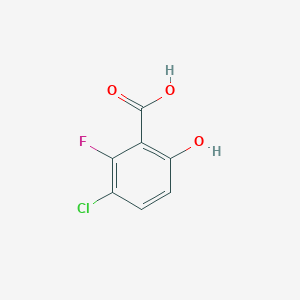
![2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B11815020.png)
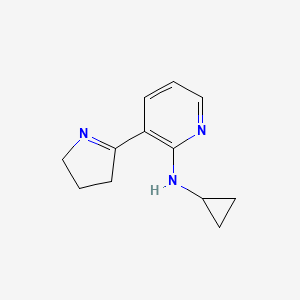
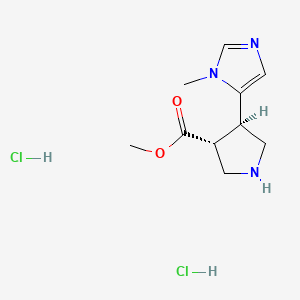
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)

